间苯二酚-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2 . It consists of a benzene ring with two hydroxyl (-OH) groups located at adjacent carbon positions (1,3 positions) on the ring . It is used in the manufacture of resins, plastics, dyes, medicine, and numerous other organic chemical compounds .

Synthesis Analysis

Resorcinol is produced in large quantities by sulfonating benzene with fuming sulfuric acid and fusing the resulting benzenedisulfonic acid with caustic soda . Another method involves the electrochemical oxidation of resorcinol, which provides new insights into the reaction mechanisms .Molecular Structure Analysis

Based on x-ray crystallographic analysis, resorcinol exists in two forms, i.e., α- and β-resorcinol . The crystal structure of α-resorcinol, the stable form at room temperature and atmospheric pressure, maintains the anti-configuration (A) of C2v symmetry .Chemical Reactions Analysis

Resorcinol undergoes various chemical reactions typical of phenols, including electrophilic aromatic substitution . The electrochemical oxidation of resorcinol is chemically and electrochemically irreversible over the whole pH range (1–14). Resorcinol molecules undergo a 1H + 1e − oxidation at pH < pKa1 and a 1e − oxidation at pH > pKa2 to form radicals .Physical And Chemical Properties Analysis

Resorcinol is a colorless solid with a mild odor . It is highly soluble in water and can be easily released into the environment . The solid resorcinol occurs in two crystalline forms, the alpha form which is obtained by crystallization of resorcinol from ethanol, and the beta form which is obtained on crystallizing resorcinol from benzene or on cooling of molten resorcinol .科学研究应用

Electrochemistry

Field

Electrochemical Analysis

Methods

Techniques like cyclic voltammetry and density functional theory calculations are employed. Parameters include pH levels, electrode materials, and oxidation states .

Results

Findings reveal chemically and electrochemically irreversible oxidation over a wide pH range, leading to the development of sensors with high sensitivity and low detection limits .

Pharmaceutical Analysis

Methods

Modified carbon paste electrodes are used for the simultaneous determination of compounds, with specific attention to concentration ranges and detection limits .

Results

The method provides a low-cost, precise analytical approach for determining resorcinol in pharmaceutical samples, with high recovery rates .

Dermatology

Field

Dermatological Treatments

Methods

Topical formulations containing Resorcinol-d4 are applied, and their effects are monitored over time through clinical evaluations .

Results

Studies show significant improvements in skin conditions, with reductions in symptoms and enhanced quality of life for patients .

Environmental Science

Field

Environmental Remediation

Methods

Aerogels and other porous materials derived from Resorcinol-d4 are synthesized and tested for their adsorption capacities .

Results

The materials demonstrate promising results in capturing and reducing CO2, contributing to efforts in combating climate change .

Material Science

Field

Advanced Material Development

Methods

Synthesis processes involve the creation of resorcinol-formaldehyde-latex adhesives and other resorcinol-based polymers .

Results

The resulting materials exhibit unique properties like high strength and durability, finding use in various industrial applications .

Analytical Methods

Field

Analytical Chemistry

Methods

The formation of silver nanoparticles is induced by Resorcinol-d4, which serves as an oxidizing agent in the colorimetric analysis .

Results

The approach offers a simple and environmentally friendly method for determining resorcinol content in both pure and pharmaceutical forms .

安全和危害

属性

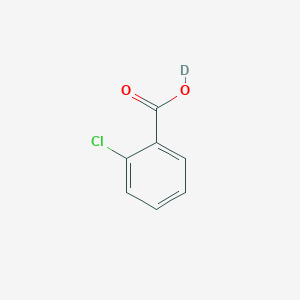

CAS 编号 |

751455-55-7 |

|---|---|

产品名称 |

Resorcinol-d4 |

分子式 |

C₆H₂D₄O₂ |

分子量 |

114.14 |

同义词 |

1,3-Benzenediol-d4; 1,3-Dihydroxybenzene-d4; 3-Hydroxyphenol-d4; Resorcin-d4; Rezorsine-d4; Rodol RS-d4; m-Benzenediol-d4; m-Dihydroxybenzene-d4; m-Hydroquinone-d4; m-Hydroxyphenol-d4; m-Phenylenediol-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)